![molecular formula C18H17NO5 B5830572 2-(4-ethylphenyl)-2-oxoethyl 3-methyl-4-nitrobenzoate](/img/structure/B5830572.png)
2-(4-ethylphenyl)-2-oxoethyl 3-methyl-4-nitrobenzoate
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Overview
Description
2-(4-ethylphenyl)-2-oxoethyl 3-methyl-4-nitrobenzoate is a chemical compound that has been extensively used in scientific research. It is a member of the benzocaine family of compounds and is commonly referred to as benzocaine ethyl 4-aminobenzoate. This compound has been used in a wide range of applications, including as a local anesthetic, a pain reliever, and a cough suppressant. The purpose of
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl 3-methyl-4-nitrobenzoate involves the inhibition of voltage-gated sodium channels. This results in the prevention of the initiation and propagation of nerve impulses, leading to a loss of sensation. The compound also has mild antioxidant properties, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-ethylphenyl)-2-oxoethyl 3-methyl-4-nitrobenzoate include local anesthesia, pain relief, and cough suppression. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-ethylphenyl)-2-oxoethyl 3-methyl-4-nitrobenzoate in lab experiments include its well-established mechanism of action, its low toxicity, and its wide range of applications. However, its use is limited by its short duration of action and the potential for allergic reactions in some individuals.
Future Directions
For the use of 2-(4-ethylphenyl)-2-oxoethyl 3-methyl-4-nitrobenzoate include the development of new drug delivery systems, such as nanoparticles and microneedles. It may also be used in the development of new pain management strategies, such as the use of combination therapies with other analgesic compounds. Additionally, further research is needed to better understand the compound's mechanism of action and its potential for use in other therapeutic applications.
Conclusion
2-(4-ethylphenyl)-2-oxoethyl 3-methyl-4-nitrobenzoate is a widely used compound in scientific research. Its well-established mechanism of action and low toxicity make it an attractive candidate for a wide range of applications, including local anesthesia, pain relief, and cough suppression. Further research is needed to better understand its mechanism of action and its potential for use in other therapeutic applications.
Synthesis Methods
The synthesis of 2-(4-ethylphenyl)-2-oxoethyl 3-methyl-4-nitrobenzoate involves the reaction of 4-nitrobenzoic acid with 2-aminoethanol to form 2-(4-nitrophenyl) glycine ethyl ester. The resulting compound is then reacted with 4-ethylphenyl isocyanate to form the final product.
Scientific Research Applications
2-(4-ethylphenyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has been used in a wide range of scientific research applications. It has been used as a local anesthetic in dentistry and surgery, as well as a pain reliever and cough suppressant. It has also been used in the development of new drug delivery systems, such as transdermal patches and liposomes.
properties
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 3-methyl-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-3-13-4-6-14(7-5-13)17(20)11-24-18(21)15-8-9-16(19(22)23)12(2)10-15/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROVMRFQZNPVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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